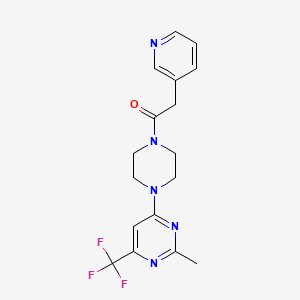

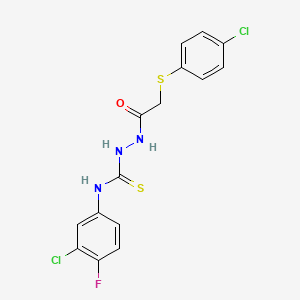

![molecular formula C21H21BrN2OS B2528099 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 681274-16-8](/img/structure/B2528099.png)

2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone" is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and materials science. The molecule contains several functional groups, including an indole, a sulfanyl group, and a pyrrolidinyl moiety, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives involves the reduction of acylpyrroles, which could be analogous to the synthesis of the pyrrolidinyl moiety in the target compound . Additionally, the synthesis of 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones involves a multi-step process that includes the introduction of a sulfanyl group, which is also a key feature of the target compound . Furthermore, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates indicates the potential for constructing the pyrrole nucleus, which is relevant to the target compound's pyrrolidinyl group .

Molecular Structure Analysis

The molecular structure of the target compound likely exhibits a degree of rigidity due to the presence of the indole and pyrrolidinyl rings. The bromophenyl group may contribute to the overall electron density and could be involved in potential electrophilic aromatic substitution reactions. The sulfanyl group could act as a nucleophile or participate in the formation of disulfides under oxidizing conditions.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the reactivity of similar functional groups. The indole moiety is known to undergo electrophilic substitution at the 3-position, which is already substituted in the target compound . The sulfanyl group could be involved in nucleophilic substitution reactions or oxidation to form sulfones or sulfoxides . The pyrrolidinyl group could engage in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the target compound are not provided, related compounds can offer some insights. The presence of the bromophenyl group suggests that the compound may have significant molecular weight and may exhibit higher melting points. The polar nature of the sulfanyl group and the potential for hydrogen bonding with the pyrrolidinyl nitrogen could affect the compound's solubility in various solvents . The compound's stability could be influenced by the presence of the sulfanyl group, which is susceptible to oxidation.

Scientific Research Applications

Sulfenylation of Pyrroles and Indoles

- Research Findings : The study by Gilow, Brown, Copeland, and Kelly (1991) focused on methylsulfenylation of pyrroles and indoles, which is relevant to the synthesis of compounds like the one . This process is useful for the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, offering a pathway for creating complex molecules with potential pharmacological applications (H. M. Gilow et al., 1991).

Synthesis and Microbiological Activity of Derivatives

- Research Findings : Miszke et al. (2008) described the synthesis of derivatives from a similar compound, showcasing its potential in creating substances with significant bacteriostatic and antituberculosis activity (A. Miszke et al., 2008).

Synthesis of 3-Aryl-2-sulfanylthienopyridines

- Research Findings : The study by Kobayashi, Suzuki, and Egara (2013) involved the synthesis of 3-aryl-2-sulfanylthienopyridines, which are structurally similar to the compound . This research contributes to the understanding of chemical reactions and properties of such compounds (K. Kobayashi et al., 2013).

Synthesis of 3-heteroarylthioquinoline Derivatives

- Research Findings : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, which have shown in vitro antituberculosis activity. This highlights the potential of similar compounds in medicinal chemistry (Selvam Chitra et al., 2011).

Synthesis of Potential Antileukotrienic Agents

- Research Findings : Jampílek et al. (2004) discussed the synthesis of compounds with potential as antileukotrienic drugs, indicating the broad scope of therapeutic applications for such chemical structures (J. Jampílek et al., 2004).

Discovery of Selective Butyrylcholinesterase Inhibitors

- Research Findings : Jiang et al. (2019) designed and synthesized selective butyrylcholinesterase inhibitors based on a similar structure. These inhibitors also showed anti-Aβ aggregation activity, underscoring the potential of such compounds in neurodegenerative disease research (Cheng-Shi Jiang et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by indole derivatives . Additionally, more research could be conducted to determine its exact synthesis process, molecular structure, and physical and chemical properties.

Mechanism of Action

Indole Derivatives and Their Biological Potential

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Target of Action

This makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to modulate their activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, making them potentially useful as antiviral agents .

Pharmacokinetics

The pharmacokinetics of indole derivatives can also vary greatly. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the specific structure of the indole derivative .

Result of Action

The result of the action of indole derivatives can include a variety of effects at the molecular and cellular level, depending on their specific mode of action and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBESUIRZTMIDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

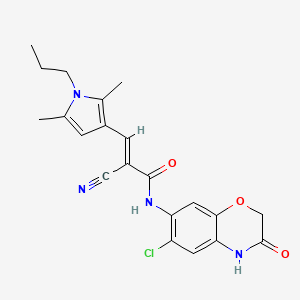

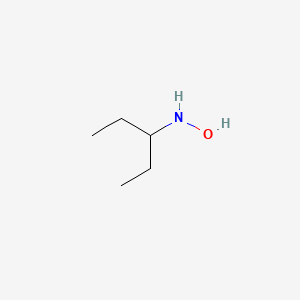

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

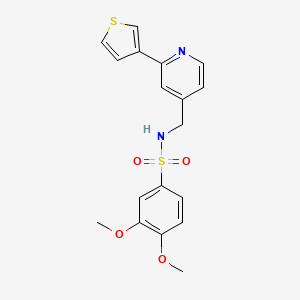

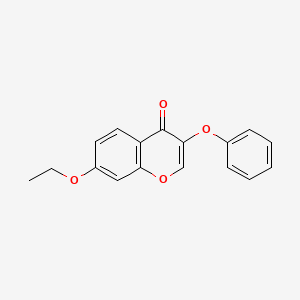

![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)

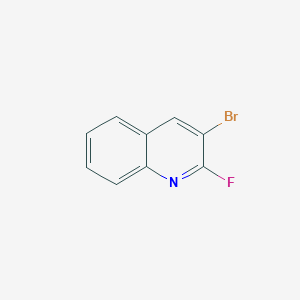

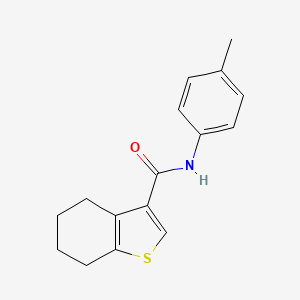

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)

![8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B2528033.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)